1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride
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Overview
Description
1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O. It is a derivative of piperidine, a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . Piperidine derivatives are known for their significant pharmacological activities and are present in various classes of pharmaceuticals .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride are not yet fully understood. It is known that piperidine derivatives, to which this compound belongs, are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are not well-documented. It is known that piperidine derivatives can have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that piperidine derivatives can have a wide range of effects over time, including impacts on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. It is known that piperidine derivatives can have a wide range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that piperidine derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that piperidine derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is known that piperidine derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride typically involves the reaction of piperidine derivatives with urea under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: An alkaloid with antioxidant and anticancer properties.
Evodiamine: Known for its antiproliferative effects.
Matrine: Exhibits antimicrobial and anticancer activities.
Uniqueness
1,1,3-Trimethyl-3-piperidin-4-ylurea;dihydrochloride is unique due to its specific chemical structure and the presence of the urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,1,3-trimethyl-3-piperidin-4-ylurea;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11(2)9(13)12(3)8-4-6-10-7-5-8;;/h8,10H,4-7H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMPWWZUFGZWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C1CCNCC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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